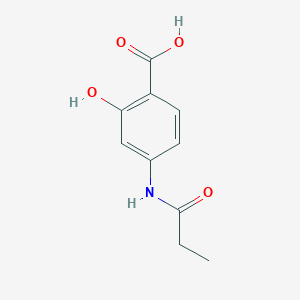
2-hydroxy-4-(propionylamino)benzoic acid
Descripción general
Descripción
2-hydroxy-4-(propionylamino)benzoic acid, also known as tranexamic acid (TXA), is an antifibrinolytic agent that is widely used in medicine and research. It is a synthetic derivative of the amino acid lysine, and it works by inhibiting the activation of plasminogen to plasmin, which is responsible for breaking down blood clots. TXA has been used for various medical conditions, including bleeding disorders, trauma, and surgery.
Mecanismo De Acción
TXA works by binding to plasminogen and preventing its conversion to plasmin, which is responsible for breaking down blood clots. This results in increased clot stability and decreased bleeding. TXA also inhibits fibrinolysis, which is the process of breaking down fibrin, a protein that forms the backbone of blood clots.
Biochemical and Physiological Effects:
TXA has been shown to increase clot stability and decrease bleeding in various clinical settings. It has also been shown to reduce the need for blood transfusions and improve patient outcomes. However, TXA can also increase the risk of thromboembolic events, such as deep vein thrombosis and pulmonary embolism, especially in high-risk patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TXA has several advantages for lab experiments, including its stability, low cost, and availability. It can be used to study the effects of fibrinolysis and clot stability in vitro and in vivo. However, TXA can also interfere with other biochemical pathways and should be used with caution in experimental settings.
Direcciones Futuras
There are several future directions for TXA research, including its potential use in cancer therapy, traumatic brain injury, and acute respiratory distress syndrome. TXA has also been shown to have anti-inflammatory and immunomodulatory effects, which may have implications for autoimmune and inflammatory diseases. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of TXA in clinical practice and research.
In conclusion, TXA is a versatile and widely used antifibrinolytic agent with numerous applications in medicine and research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TXA in various clinical settings and to develop new formulations and delivery methods.
Aplicaciones Científicas De Investigación
TXA has been extensively studied in various fields of research, including hematology, surgery, obstetrics, and gynecology. It has been used to treat bleeding disorders, such as hemophilia and von Willebrand disease, and to prevent bleeding during surgery and trauma. TXA has also been used to reduce postpartum hemorrhage and to prevent miscarriage in women with recurrent pregnancy loss.
Propiedades
IUPAC Name |
2-hydroxy-4-(propanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-7(10(14)15)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPVBLXGMPDDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(propanoylamino)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate](/img/structure/B4758424.png)
![6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4758428.png)

![2-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758441.png)

![3-[(2,6-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4758458.png)

![2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4758475.png)
![1-[(2-hydroxy-4-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4758480.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4758481.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4758486.png)
![4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4758498.png)
![{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B4758523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4758526.png)